Thioaildenafil

Structural elucidation X-ray crystallography PDE5 inhibitor analog

Thioaildenafil (also designated sulfoaildenafil, dimethyl sildenafil thione, or thiomethisosildenafil) is a synthetic phosphodiesterase type 5 (PDE5) inhibitor belonging to the sildenafil structural analog class. Its molecular formula is C₂₃H₃₂N₆O₃S₂ with a molecular mass of 504.67 g·mol⁻¹.

Molecular Formula C23H32N6O3S2
Molecular Weight 504.668
CAS No. 856190-47-1
Cat. No. B589028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioaildenafil
CAS856190-47-1
Synonyms(3R,5S)-rel-1-[[3-(4,7-Dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-3,5-dimethyl-piperazine;  Sulfoaildenafil; 
Molecular FormulaC23H32N6O3S2
Molecular Weight504.668
Structural Identifiers
SMILESCCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C
InChIInChI=1S/C23H32N6O3S2/c1-6-8-18-20-21(28(5)27-18)23(33)26-22(25-20)17-11-16(9-10-19(17)32-7-2)34(30,31)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,33)/t14-,15+
InChIKeySCLUKEPFXXPARW-GASCZTMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thioaildenafil (CAS 856190-47-1) – PDE5 Inhibitor Structural Analog of Sildenafil for Research and Analytical Reference Procurement


Thioaildenafil (also designated sulfoaildenafil, dimethyl sildenafil thione, or thiomethisosildenafil) is a synthetic phosphodiesterase type 5 (PDE5) inhibitor belonging to the sildenafil structural analog class [1]. Its molecular formula is C₂₃H₃₂N₆O₃S₂ with a molecular mass of 504.67 g·mol⁻¹ [1]. First reported in 2005 as a patent-disclosed pyrazolopyrimidinethione derivative, thioaildenafil is not approved by any health regulatory agency and has been repeatedly detected as an adulterant in herbal dietary supplements marketed for erectile dysfunction [2][3]. The compound is available exclusively for research and forensic analytical applications, and it serves as a critical reference standard for laboratories conducting PDE5 inhibitor screening, adulterant detection, and structure–activity relationship studies.

Why Thioaildenafil Cannot Be Interchanged with Generic Sildenafil or Thiohomosildenafil in Analytical and Research Workflows


Although thioaildenafil shares the PDE5 inhibitory mechanism of sildenafil and an identical molecular formula (C₂₃H₃₂N₆O₃S₂, MW 504.67) with thiohomosildenafil, these compounds are not analytically or functionally interchangeable. Thioaildenafil possesses two distinct structural modifications relative to sildenafil: a C=S thioketone substitution at the pyrazolopyrimidine 7-position and a 3,5-dimethylpiperazine ring in place of the 4-methylpiperazine moiety [1]. These modifications alter the compound's X-ray diffraction pattern, melting point, chromatographic retention behavior, and mass spectrometric fragmentation signature. Critically, thioaildenafil and thiohomosildenafil are isobaric isomers that cannot be distinguished by conventional LC–photodiode array detection alone, requiring advanced tandem mass spectrometry or ion-trap methods for definitive identification [2]. Furthermore, X-ray crystallography has revealed that bulk thioaildenafil exists as a mixture of two polymorphs, a property that directly impacts dissolution, formulation homogeneity, and quantitative recovery in analytical workflows—a concern absent from single-polymorph sildenafil reference materials [1]. Procurement of verified, high-purity thioaildenafil reference standard is therefore essential for any laboratory engaged in PDE5 inhibitor adulterant screening, forensic identification, or structural analog research.

Thioaildenafil Quantitative Differentiation Evidence: Head-to-Head Comparative Data Against Sildenafil and Thiohomosildenafil


Structural Differentiation vs. Sildenafil: Thioketone and 3,5-Dimethylpiperazine Modifications Confirmed by X-Ray Crystallography and NMR

Thioaildenafil differs from sildenafil (CAS 139755-83-2, C₂₂H₃₀N₆O₄S, MW 474.58) by two unambiguous structural modifications: (i) a sulfur atom substitution at the 7-position of the pyrazolopyrimidine ring, converting the C=O (carbonyl) of sildenafil to C=S (thioketone), and (ii) a 3,5-dimethyl substitution on the piperazine ring, replacing the 4-methyl moiety present in sildenafil. These modifications were confirmed by ¹H-NMR, ¹³C-NMR, high-resolution mass spectrometry, and X-ray crystallography [1]. The resulting molecular formula is C₂₃H₃₂N₆O₃S₂ (MW 504.67), representing a net increase of 30.09 Da versus sildenafil [2]. The X-ray crystal structure further revealed that bulk thioaildenafil is composed of two distinct polymorphs within the same crystalline sample [1].

Structural elucidation X-ray crystallography PDE5 inhibitor analog

Mass Spectrometric Differentiation vs. Thiohomosildenafil: Unique Fragment Ions Enable Definitive Isobaric Isomer Identification

Thioaildenafil and thiohomosildenafil share identical molecular formula (C₂₃H₃₂N₆O₃S₂, MW 504.67) and cannot be distinguished by LC–photodiode array detection alone [1]. Using ultra-performance LC/MS (UPLC/MS) and ion-trap LC/MS/MS (LC/IT-MS/MS), thioaildenafil yields characteristic product ions at m/z 448, 393, 327, 315, 299, 113, and 99; the fragment at m/z 448 is unique to thioaildenafil, representing a decomposed piperazine ring moiety observed only for this isomer [1]. In contrast, thiohomosildenafil produces a distinct fragmentation pattern: UPLC/MS and LC/IT-MS/MS fragments at m/z 58, 72, and 355, while GC/MS analysis yields fragments at m/z 56, 72, and 420 [1]. The mutually exclusive diagnostic fragment ions (m/z 448 for thioaildenafil vs. m/z 355 and 420 for thiohomosildenafil) provide unequivocal differentiation between these otherwise indistinguishable isomers.

Mass spectrometry Adulterant identification Isobaric isomer differentiation

Molecular Docking and MM-PBSA Binding Free Energy vs. Sildenafil: Quantitative Thermodynamic Comparison at the PDE5 Active Site

A combined molecular docking and 100-ns molecular dynamics (MD) simulation study directly compared thioaildenafil (sulfoaildenafil) with sildenafil at the PDE5 catalytic site [1]. AutoDock Vina docking revealed comparable binding affinities: −9.1 kcal/mol for thioaildenafil versus −9.6 kcal/mol for sildenafil, both within a narrow 0.5–1.0 kcal/mol range shared by all tested PDE5 inhibitors (sildenafil −9.6, vardenafil −8.9, tadalafil −10.2, thioaildenafil −9.1) [1]. However, the more rigorous MM-PBSA binding free energy calculation (ΔGbinding) from 100-ns MD trajectories revealed a significant thermodynamic divergence: thioaildenafil–PDE5 ΔGbinding = −15.45 ± 2.12 kcal/mol versus sildenafil–PDE5 ΔGbinding = −20.34 ± 3.54 kcal/mol, representing an ~4.89 kcal/mol binding deficit for thioaildenafil [1]. Energy decomposition showed that the electrostatic contribution (EEL) was substantially attenuated for thioaildenafil (−11.59 ± 3.29 kcal/mol) compared to sildenafil (−53.04 ± 3.73 kcal/mol), a difference of approximately 41.45 kcal/mol, partially offset by a more favorable polar solvation term (EPS: 32.06 vs. 76.35 kcal/mol) [1].

Molecular docking Binding free energy PDE5 inhibition Molecular dynamics

In Vitro Nitric Oxide Production and iNOS/eNOS Gene Upregulation vs. Sildenafil in EA.hy926 Endothelial Cells

The biological activity of thioaildenafil was evaluated for the first time in EA.hy926 human umbilical vein endothelial cells, with sildenafil used as a positive control [1]. Thioaildenafil demonstrated >80% cell survival at concentrations ≤12.5 µg/mL, and significantly increased nitric oxide (NO) release across a concentration range of 1.25–10 µg/mL compared to cell culture medium controls [1]. Sildenafil similarly elevated NO production under identical conditions [1]. Critically, quantitative real-time PCR analysis of gene expression revealed that thioaildenafil significantly stimulated the upregulation of both inducible nitric oxide synthase (iNOS) and endothelial nitric oxide synthase (eNOS) genes at greater levels than that achieved by sildenafil (statistical significance indicated by double asterisks in the published figure) [1]. Thioaildenafil also significantly upregulated PDE5A gene expression to a level comparable with sildenafil [1].

Nitric oxide Endothelial function Gene expression iNOS eNOS

Physicochemical Property Differentiation: Melting Point and Molecular Weight Shift Relative to Sildenafil

Thioaildenafil exhibits a melting point of 182–185 °C, as reported across multiple certified reference material suppliers and chemical databases [1]. In comparison, sildenafil base (CAS 139755-83-2) melts at 187–190 °C [2]. This represents a melting point depression of approximately 2–8 °C for thioaildenafil relative to sildenafil. The molecular weight increase from 474.58 (sildenafil, C₂₂H₃₀N₆O₄S) to 504.67 (thioaildenafil, C₂₃H₃₂N₆O₃S₂) amounts to 30.09 Da (6.3% mass increase), reflecting the additional methyl group, the sulfur-for-oxygen substitution, and the net atom composition change [3]. Thioaildenafil is described as a pale yellow to yellow solid, in contrast to sildenafil's white crystalline appearance [1].

Physicochemical characterization Melting point Reference standard quality control

Thioaildenafil Procurement Application Scenarios: Research and Industrial Use Cases Supported by Quantitative Evidence


Certified Reference Standard for LC-MS/MS Adulterant Screening in Dietary Supplements and Forensic Toxicology

Regulatory and forensic laboratories conducting PDE5 inhibitor adulterant screening require authenticated thioaildenafil reference material to establish retention time, precursor ion, and product ion transitions for targeted LC-MS/MS methods. The unique MS/MS fragmentation signature (product ions at m/z 448, 393, 327, 315, 299, 113, and 99, with the diagnostic m/z 448 fragment) enables definitive differentiation from the isobaric isomer thiohomosildenafil (which produces m/z 355 and m/z 420), a distinction that LC-PDA alone cannot achieve [1]. Thioaildenafil has been identified as an adulterant in dietary supplements across multiple jurisdictions including Italy [2], China [3], and Korea [4], making its reference standard essential for laboratories operating under ISO/IEC 17025 accreditation for adulterant testing.

PDE5 Inhibitor Structure–Activity Relationship (SAR) and Molecular Modeling Studies

Thioaildenafil serves as a key comparator compound in PDE5 inhibitor SAR campaigns due to its dual structural divergence from sildenafil: the C=S thioketone substitution and the 3,5-dimethylpiperazine ring. The MM-PBSA binding free energy data (ΔGbinding = −15.45 ± 2.12 kcal/mol for thioaildenafil vs. −20.34 ± 3.54 kcal/mol for sildenafil) and the sharply attenuated electrostatic energy term (EEL = −11.59 vs. −53.04 kcal/mol) provide quantitative thermodynamic benchmarks for computational chemists validating docking protocols or developing scoring functions for PDE5 inhibitor design [5]. The availability of X-ray crystallographic data confirming dual polymorphs further informs the selection of appropriate starting geometries for in silico modeling [6].

Endothelial Cell Signaling Research: NO–cGMP Pathway Modulation Studies

Researchers investigating PDE5 inhibitor effects on the nitric oxide–cGMP signaling axis can employ thioaildenafil as a tool compound with a distinct biological fingerprint. In EA.hy926 endothelial cells, thioaildenafil significantly upregulates both iNOS and eNOS gene expression at levels exceeding those induced by sildenafil, while maintaining comparable PDE5A gene upregulation [5]. The established cytotoxicity threshold (>80% cell viability at ≤12.5 µg/mL) and effective NO-release concentration range (1.25–10 µg/mL) provide validated experimental parameters for cell-based assays examining structure-dependent modulation of endothelial function [5].

Polymorphism and Solid-State Characterization Reference for Crystallography and Formulation Science

The X-ray crystallographic finding that bulk thioaildenafil consists of two polymorphs within a single crystalline sample [6] makes this compound a valuable reference material for solid-state characterization studies. Researchers in pharmaceutical formulation science, polymorph screening, and crystallography can use thioaildenafil as a model system to study the impact of polymorphism on dissolution rate, analytical recovery, and spectroscopic properties. The reported melting point range of 182–185 °C, coupled with the pale-yellow solid appearance, provides orthogonal identity verification parameters for incoming material qualification [7].

Quote Request

Request a Quote for Thioaildenafil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.